molecular formula C9H17NO3 B2860289 Ethyl 6,6-dimethylmorpholine-2-carboxylate CAS No. 2091508-71-1

Ethyl 6,6-dimethylmorpholine-2-carboxylate

Cat. No.: B2860289
CAS No.: 2091508-71-1
M. Wt: 187.239
InChI Key: WTDUFUCXIYDVLP-UHFFFAOYSA-N
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Description

Ethyl 6,6-dimethylmorpholine-2-carboxylate is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The this compound compound is characterized by the presence of an ethyl ester group and two methyl groups attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,6-dimethylmorpholine-2-carboxylate typically involves the reaction of 6,6-dimethylmorpholine with ethyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond. The reaction can be summarized as follows:

    Starting Materials: 6,6-dimethylmorpholine and ethyl chloroformate.

    Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane, at a temperature range of 0-5°C.

    Procedure: The 6,6-dimethylmorpholine is dissolved in the solvent, and ethyl chloroformate is added dropwise with stirring. Triethylamine is then added to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred for several hours to ensure complete reaction.

    Workup: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude product. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,6-dimethylmorpholine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature.

    Reduction: Lithium aluminum hydride; anhydrous ether, room temperature.

    Substitution: Amines or thiols; solvent such as ethanol, reflux.

    Hydrolysis: Aqueous acid or base; reflux.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Ethyl 6,6-dimethylmorpholine-2-methanol.

    Substitution: Corresponding amides or thioesters.

    Hydrolysis: 6,6-dimethylmorpholine-2-carboxylic acid.

Scientific Research Applications

Ethyl 6,6-dimethylmorpholine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ethyl 6,6-dimethylmorpholine-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the morpholine ring and ester group allows for interactions with various molecular targets, potentially inhibiting or activating specific biological processes.

Comparison with Similar Compounds

Ethyl 6,6-dimethylmorpholine-2-carboxylate can be compared with other morpholine derivatives, such as:

    Morpholine-2-carboxylate: Lacks the ethyl and methyl groups, resulting in different chemical and biological properties.

    6-Methylmorpholine-2-carboxylate: Contains only one methyl group, which may affect its reactivity and interactions.

    Ethyl morpholine-2-carboxylate: Lacks the methyl groups, leading to differences in steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 6,6-dimethylmorpholine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-4-12-8(11)7-5-10-6-9(2,3)13-7/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDUFUCXIYDVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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